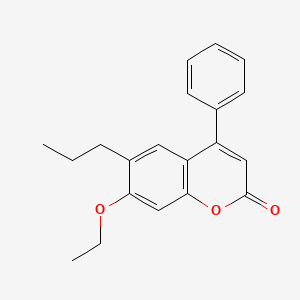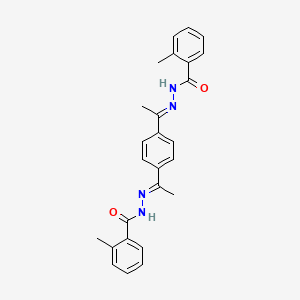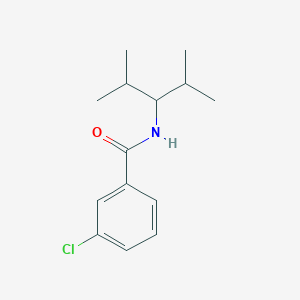
7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one, commonly known as Ethylphenidate, is a synthetic compound that belongs to the class of phenidate derivatives. It is a psychostimulant drug that is structurally similar to methylphenidate, a medication used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Ethylphenidate has gained significant attention in the scientific community due to its potential therapeutic applications and its mechanism of action.
Wirkmechanismus
Ethylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the concentration of these neurotransmitters. This results in increased stimulation of the central nervous system, leading to improved focus, attention, and mood.
Biochemical and Physiological Effects:
Ethylphenidate has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular complications in high doses. It also increases body temperature, which can cause hyperthermia and dehydration. Ethylphenidate has been found to have a low potential for abuse and dependence compared to other psychostimulant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylphenidate has several advantages for laboratory experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it a useful tool for studying the role of these neurotransmitters in the brain. It has a short half-life, which allows for precise control of dosing and administration. However, it is important to note that Ethylphenidate has not been extensively studied in animal models, and its long-term effects on the brain and behavior are not well understood.
Zukünftige Richtungen
There are several avenues for future research on Ethylphenidate. One area of interest is the development of novel therapeutic applications for the treatment of cognitive disorders such as 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one and depression. Another area of focus is the investigation of the long-term effects of Ethylphenidate on the brain and behavior, particularly with regards to its potential for abuse and dependence. Additionally, further research is needed to fully understand the mechanism of action of Ethylphenidate and its interactions with other neurotransmitter systems in the brain.
Synthesemethoden
Ethylphenidate can be synthesized through the esterification of phenyl-2-propanone with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The resulting compound is then reduced using sodium borohydride to yield Ethylphenidate.
Wissenschaftliche Forschungsanwendungen
Ethylphenidate has been extensively studied for its potential therapeutic applications in the treatment of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one, depression, and other cognitive disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a critical role in regulating attention, mood, and motivation. In addition, Ethylphenidate has been found to enhance cognitive performance, memory, and learning ability.
Eigenschaften
IUPAC Name |
7-ethoxy-4-phenyl-6-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-8-15-11-17-16(14-9-6-5-7-10-14)12-20(21)23-19(17)13-18(15)22-4-2/h5-7,9-13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJNPVCPWSOOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357395 |
Source


|
| Record name | 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one | |
CAS RN |
6238-26-2 |
Source


|
| Record name | 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)


![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)


![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)



